Meteneprost

Beschreibung

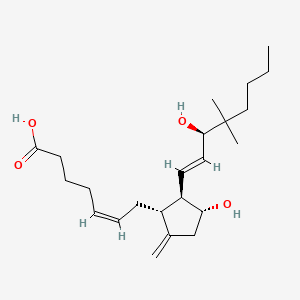

9-deoxo-9-methylene-PGEs are possible solution to PGE stability problem; stable in aqueous media from pH 1 to 14 & have biological properties similar to corresponding PGEs; cpd tested for use as early pregnancy terminater & has low incidence of nausea & gastrointestinal side effects; note that cpd is derivative of both PGE2 & PGF2alpha; structure in first source

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLGLMGSFIXSGO-KTXJXPLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018145 |

Source

|

| Record name | Meteneprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61263-35-2 |

Source

|

| Record name | Meteneprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61263-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meteneprost [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meteneprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METENEPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269EB4R1TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Meteneprost: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meteneprost, a synthetic prostaglandin (B15479496) E2 (PGE2) analog, is a pharmacologically significant compound utilized for its potent effects on smooth muscle, particularly in the context of cervical ripening and uterine contraction. Chemically identified as 9-deoxo-16,16-dimethyl-9-methylene-prostaglandin E2, its structural modifications confer greater stability compared to its endogenous counterpart, PGE2.[1] This document provides an in-depth technical guide to the core mechanism of action of this compound, detailing its molecular target, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.

Core Mechanism of Action: Targeting the EP2 Receptor

This compound exerts its biological effects by acting as a selective agonist for the Prostaglandin E Receptor 2 (PTGER2), commonly known as the EP2 receptor.[2][3][4] The EP receptor family consists of four subtypes (EP1, EP2, EP3, and EP4), each coupled to distinct intracellular signaling pathways. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the stimulatory G protein, Gαs.[5]

The Gαs-Adenylyl Cyclase-cAMP Signaling Pathway

The canonical signaling pathway initiated by the binding of this compound to the EP2 receptor is the activation of adenylyl cyclase, leading to an increase in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). This cascade proceeds through the following key steps:

-

Receptor Binding and G-Protein Activation: this compound binds to the EP2 receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the associated Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates from the βγ subunits and binds to and activates adenylyl cyclase, an enzyme embedded in the plasma membrane.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Downstream Effector Activation: The accumulation of intracellular cAMP leads to the activation of several downstream effector proteins, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate a variety of cellular substrates, leading to the ultimate physiological response, such as smooth muscle relaxation in certain tissues or steroidogenesis in others. Another important cAMP effector is the Exchange protein activated by cAMP (Epac), which can mediate PKA-independent effects.

The following diagram illustrates the primary signaling pathway of this compound:

Quantitative Data

| Compound | Receptor Target | Binding Affinity (Ki) | Functional Potency (EC50) | Notes |

| This compound | EP2 | Not Found | Not Found | A stable, synthetic analog of PGE2. |

| Prostaglandin E2 (PGE2) | EP1, EP2, EP3, EP4 | ~1.8 nM (for EP2) | Varies by assay | Endogenous ligand with high affinity for all EP receptor subtypes. |

| Butaprost | EP2 | ~32 nM | Varies by assay | A commonly used selective EP2 receptor agonist. |

| ONO-AE1-259-01 | EP2 | ~1.8 nM | Varies by assay | A potent and selective EP2 receptor agonist. |

Experimental Protocols

The mechanism of action of this compound and similar prostaglandin analogs can be elucidated through a series of in vitro experiments. The following are detailed methodologies for key assays.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay determines the affinity of this compound for the EP2 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture a cell line stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled EP2 ligand (e.g., [3H]-PGE2).

-

Add increasing concentrations of unlabeled this compound (the competitor).

-

To determine non-specific binding, add a high concentration of unlabeled PGE2 to a set of wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram:

cAMP Accumulation Assay for Functional Potency (EC50) Determination

This assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency as an agonist.

Methodology:

-

Cell Culture:

-

Seed EP2-expressing cells into a multi-well plate and grow to near confluence.

-

-

Assay Protocol:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add increasing concentrations of this compound to the wells.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells using the lysis buffer provided with a cAMP detection kit.

-

Measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the measured cAMP concentration against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

Experimental Workflow Diagram:

Conclusion

This compound functions as a selective agonist of the prostaglandin EP2 receptor. Its primary mechanism of action involves the activation of the Gαs-adenylyl cyclase signaling pathway, leading to a rise in intracellular cAMP and subsequent activation of downstream effectors like PKA. This cascade of events ultimately mediates the physiological responses for which this compound is clinically utilized. The experimental protocols detailed herein provide a robust framework for the characterization of this compound and other EP2 receptor modulators, enabling a deeper understanding of their pharmacological profiles. Further research to determine the precise binding affinity and functional potency of this compound would be valuable for a more complete quantitative characterization.

References

- 1. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are EP2 agonists and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. What are PGE2 agonists and how do they work? [synapse.patsnap.com]

- 5. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

Meteneprost: A Technical Guide to a Prostaglandin E2 Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meteneprost, a synthetic analog of prostaglandin (B15479496) E2 (PGE2), demonstrates significant potential in various therapeutic areas due to its targeted interaction with prostanoid receptors. As a stable derivative of the naturally occurring but labile PGE2, this compound offers a valuable tool for researchers and drug developers exploring the intricate signaling pathways governed by this class of lipid mediators. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action through EP receptor subtypes, and detailed protocols for key experimental assays. Particular emphasis is placed on its role in activating downstream signaling cascades, such as the cAMP/PKA and PI3K/Akt pathways, which are pivotal in cellular processes ranging from smooth muscle contraction to inflammation and cell survival.

Introduction

Prostaglandin E2 (PGE2) is a principal mediator in a vast array of physiological and pathological processes. Its effects are transduced by a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors, upon activation, trigger distinct intracellular signaling cascades, leading to diverse and sometimes opposing cellular responses. The inherent chemical instability of PGE2, however, limits its therapeutic and research applications.

This compound, also known by its chemical name 9-deoxo-16,16-dimethyl-9-methylene-prostaglandin E2, is a chemically stable analog of PGE2.[1] Its structural modifications confer a longer half-life while retaining biological activity, making it a subject of interest for various clinical applications, including the induction of labor and termination of pregnancy.[1] This guide delves into the technical details of this compound, providing researchers with the necessary information to design and execute robust experimental investigations.

Chemical and Physical Properties

This compound is a C23 prostanoid with a molecular formula of C23H38O4 and a molecular weight of 378.6 g/mol .[1] Its structure features the characteristic cyclopentane (B165970) ring of prostaglandins, with two aliphatic side chains. The key modifications relative to PGE2 are the replacement of the C9 keto group with an exocyclic methylene (B1212753) group and the presence of two methyl groups at the C16 position. These alterations contribute to its increased stability.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Systematic Name | 11α,15R-dihydroxy-16,16-dimethyl-9-methylene-prosta-5Z,13E-dien-1-oic acid | [1] |

| Synonyms | 9-deoxy-9-methylene-16,16-dimethyl PGE2, U-46785 | [1] |

| Molecular Formula | C23H38O4 | [1] |

| Molecular Weight | 378.6 g/mol | [1] |

| Appearance | Provided as a solution in methyl acetate | [1] |

| Solubility | Ethanol, DMSO, Dimethyl formamide (B127407) (~100 mg/ml); PBS (pH 7.2) (~5 mg/ml) | [1] |

| Storage | -20°C | [1] |

| Stability | ≥2 years at -20°C in methyl acetate | [1] |

Mechanism of Action: EP Receptor Engagement and Signaling

This compound exerts its biological effects by acting as an agonist at prostaglandin E2 (EP) receptors. While specific binding affinity data for this compound across all EP receptor subtypes is not extensively published, data from its close structural analog, 16,16-dimethyl PGE2, provides strong inferential evidence. 16,16-dimethyl PGE2 is known to act as an agonist on most EP receptor subtypes, with a particularly high affinity for the EP2 receptor, exhibiting a dissociation constant (Kd) of approximately 1 nM.[2] The activation of these receptors initiates distinct downstream signaling pathways.

EP Receptor Subtypes and Downstream Signaling

-

EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway.

-

EP2 and EP4 Receptors: These receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA).

-

EP3 Receptor: This receptor is coupled to Gi proteins and its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

The following diagram illustrates the primary signaling pathways activated by PGE2 and its analogs like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with EP receptors and its downstream effects.

Radioligand Binding Assay for EP Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for the EP1, EP2, EP3, and EP4 receptors.

Objective: To quantify the competitive displacement of a radiolabeled ligand from EP receptors by this compound.

Materials:

-

Cell membranes prepared from cells stably expressing human EP1, EP2, EP3, or EP4 receptors.

-

Radioligand: [3H]-PGE2.

-

Unlabeled PGE2 (for non-specific binding determination).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-PGE2 (at a final concentration near its Kd), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of unlabeled PGE2 (at a final concentration of 10 µM), 50 µL of [3H]-PGE2, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]-PGE2, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate cAMP production, indicative of EP2 and EP4 receptor activation.

Objective: To quantify the EC50 of this compound for cAMP production in cells expressing EP2 or EP4 receptors.

Materials:

-

HEK293 cells stably expressing human EP2 or EP4 receptors.

-

Cell culture medium.

-

Assay Buffer: HBSS or PBS with 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

This compound.

-

Forskolin (positive control).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

-

Cell Starvation: On the day of the assay, replace the culture medium with serum-free medium and incubate for 2-4 hours.

-

Compound Treatment: Aspirate the starvation medium and add 50 µL of assay buffer containing varying concentrations of this compound or controls (vehicle, forskolin).

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

Western Blot for Akt Phosphorylation

This protocol assesses the activation of the PI3K/Akt pathway by this compound, which can be mediated by Gs-coupled EP receptors.

Objective: To detect changes in the phosphorylation of Akt at Ser473 in response to this compound treatment.

Materials:

-

Cells of interest (e.g., uterine smooth muscle cells, endometrial cells).

-

Cell culture medium.

-

This compound.

-

Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Treat with varying concentrations of this compound for different time points (e.g., 5, 15, 30 minutes). Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with the antibody against total Akt to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-Akt band to the total Akt band.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide a template for organizing experimental results based on the protocols described above. Researchers are encouraged to populate these tables with their own data.

Table 2: Hypothetical Binding Affinities (Ki) of this compound at EP Receptors

| EP Receptor Subtype | Ki (nM) |

| EP1 | [Insert experimental value] |

| EP2 | [Insert experimental value] |

| EP3 | [Insert experimental value] |

| EP4 | [Insert experimental value] |

Table 3: Hypothetical Functional Potencies (EC50) of this compound in cAMP Accumulation Assays

| EP Receptor Subtype | EC50 (nM) |

| EP2 | [Insert experimental value] |

| EP4 | [Insert experimental value] |

Table 4: Hypothetical Quantification of Akt Phosphorylation by this compound

| Treatment | Fold Change in p-Akt/Total Akt Ratio (vs. Vehicle) |

| This compound [1 nM] | [Insert experimental value] |

| This compound [10 nM] | [Insert experimental value] |

| This compound [100 nM] | [Insert experimental value] |

Conclusion

This compound represents a valuable research tool and a potential therapeutic agent due to its stability and activity as a prostaglandin E2 analog. This technical guide provides a foundational understanding of its mechanism of action and detailed protocols for its characterization. By elucidating the specific interactions of this compound with EP receptor subtypes and its downstream signaling effects, researchers can further unravel the complex roles of PGE2 in health and disease, paving the way for the development of novel therapeutic strategies. Further research is warranted to fully characterize the binding and functional profile of this compound at all EP receptor subtypes to build a more complete understanding of its pharmacological properties.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Meteneprost

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meteneprost is a synthetic prostaglandin (B15479496) E2 (PGE2) analogue that has garnered interest for its clinical applications in obstetrics and gynecology, primarily for cervical ripening and the termination of pregnancy. As a selective agonist, its pharmacological activity is mediated through its interaction with specific prostaglandin receptors, initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes a detailed summary of its mechanism of action, receptor binding profile, and associated signaling pathways. Furthermore, this guide outlines key experimental methodologies relevant to the study of this compound, offering a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound is chemically designated as (5Z,11α,13E,15R)-11,15-Dihydroxy-16,16-dimethyl-9-methyleneprosta-5,13-dien-1-oic acid. It is also known by other names such as 9-Deoxy-16,16-dimethyl-9-methylene-PGF2 and the code U-46785.[1][2] Its chemical identity is well-defined by its CAS Registry Number, IUPAC name, and molecular structure representations like SMILES and InChI.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid | [3] |

| CAS Number | 61263-35-2 | [1] |

| Molecular Formula | C23H38O4 | [1] |

| SMILES | CCCCC(C)(C)--INVALID-LINK--O)C(=C)C[C@H]1O">C@@HO | |

| InChI | InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1 |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes | Reference |

| Molecular Weight | 378.55 g/mol | ||

| Melting Point | Not available | A study on this compound potassium suppositories indicates that drug release is dependent on the melting temperature of the suppository base. | |

| Boiling Point | 520.5±50.0 °C at 760 mmHg | Predicted value. | |

| Solubility | Not available | Experimental data for solubility in water or other solvents is not readily available. General solubility determination methods can be applied. | |

| pKa | Not available | As a carboxylic acid, this compound is expected to have an acidic pKa. |

Pharmacological Properties and Mechanism of Action

This compound is a prostaglandin E2 analogue and exerts its effects by acting as an agonist at prostaglandin receptors. The primary target for this compound is believed to be the Prostaglandin E2 Receptor 2 (PTGER2), also known as the EP2 receptor.

Receptor Binding and Selectivity

While specific binding affinity data (Ki or IC50 values) for this compound across the full panel of prostanoid receptors (EP1, EP2, EP3, EP4, FP, DP, IP, TP) is not publicly available, its classification as a PGE2 analogue and its known biological effects strongly suggest activity at EP receptors. The KEGG DRUG database explicitly lists PTGER2 as a target for this compound.

For context, other prostaglandin analogues have been characterized for their receptor binding profiles. For instance, Travoprost acid shows high affinity for the FP receptor (Ki = 35 nM) with minimal affinity for other prostanoid receptors. Latanoprost acid also has a relatively high affinity for the FP receptor (Ki = 98 nM). In contrast, Bimatoprost acid is less selective, with significant affinity for FP, EP1, and EP3 receptors. The development of selective EP2 and EP4 receptor antagonists has further elucidated the distinct roles of these receptors.

Signaling Pathways

The EP2 receptor, the putative primary target of this compound, is a G-protein coupled receptor (GPCR) that is coupled to the Gs alpha subunit. Activation of the EP2 receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response.

The following diagram illustrates the generally accepted signaling pathway for EP2 receptor activation:

Pharmacological Effects

The primary pharmacological effects of this compound are centered on the female reproductive system:

-

Cervical Ripening: this compound promotes the softening, effacement, and dilation of the cervix. This is thought to be mediated by the activation of collagenase and remodeling of the extracellular matrix in the cervical tissue, processes influenced by prostaglandins (B1171923).

-

Uterine Contractions: As a prostaglandin analogue, this compound can induce uterine contractions, which is a key component of its use in the termination of pregnancy. The precise signaling pathways leading to uterine contraction following EP receptor activation are complex and can involve interplay between different EP receptor subtypes.

Key Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, standard methodologies for characterizing similar compounds can be applied.

Radioligand Binding Assay for Prostaglandin Receptors

This assay is used to determine the binding affinity of this compound for various prostaglandin receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for EP and FP receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human recombinant prostaglandin receptor of interest (e.g., EP2, EP4).

-

Harvest the cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2 for EP receptors) and varying concentrations of unlabeled this compound.

-

Incubate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

The following diagram outlines the workflow for a competitive radioligand binding assay:

Assessment of Cervical Ripening in Clinical Trials

The efficacy of this compound in inducing cervical ripening is a key clinical endpoint.

Objective: To quantitatively assess the change in cervical status following the administration of this compound.

Methodology:

-

Patient Selection: Recruit pregnant women with an indication for labor induction and an unfavorable cervix.

-

Baseline Assessment: Before administration of this compound, perform a baseline cervical examination and calculate the Bishop score. The Bishop score is a standardized method to quantify cervical status based on dilation, effacement, consistency, position, and fetal station.

-

Intervention: Administer this compound according to the trial protocol (e.g., vaginal gel).

-

Follow-up Assessment: At a predetermined time point after administration, repeat the cervical examination and calculate the Bishop score.

-

Data Analysis: Compare the change in Bishop score from baseline to the follow-up assessment. A significant increase in the Bishop score indicates successful cervical ripening. Other parameters such as the time to onset of labor and the need for oxytocin (B344502) augmentation can also be assessed.

Clinical Applications and Significance

This compound has been investigated in clinical trials for its utility in the termination of early pregnancy, often in combination with mifepristone. Its ability to induce both cervical ripening and uterine contractions makes it an effective agent for this indication. Studies have compared its efficacy and side-effect profile to other prostaglandins like misoprostol.

Conclusion

This compound is a structurally defined prostaglandin E2 analogue with significant pharmacological effects on the female reproductive system. Its mechanism of action is primarily through the activation of the EP2 receptor, leading to a cascade of events that result in cervical ripening and uterine contractions. While much is known about its clinical utility, further research is warranted to fully elucidate its receptor binding profile and the specific downstream signaling pathways it modulates. The experimental protocols outlined in this guide provide a framework for future investigations into the detailed pharmacological properties of this compound, which will be invaluable for the development of new therapeutic strategies in obstetrics and gynecology.

References

- 1. Methods for assessing pre‐induction cervical ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for assessing pre-induction cervical ripening, the ability of the cervix to open in response to spontaneous uterine contractions | Cochrane [cochrane.org]

- 3. Cervical Ripening and Induction of Labor | AAFP [aafp.org]

Pharmacological Profile of Meteneprost: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meteneprost, also known by its chemical name 9-deoxo-16,16-dimethyl-9-methylene-prostaglandin E2, is a synthetic analog of prostaglandin (B15479496) E2 (PGE2).[1] As a member of the prostaglandin E class, it exhibits significant biological activity, primarily related to the stimulation of smooth muscle. Its chemical modification, specifically the replacement of the C-9 carbonyl group with an exo-methylene group, confers greater chemical stability compared to its parent compound, PGE2.[1] This enhanced stability, coupled with a pharmacological profile that retains potent uterine-stimulating effects with a potentially improved side-effect profile, has led to its investigation, particularly in the field of reproductive health.[1]

This technical guide provides a comprehensive overview of the available pharmacological data on this compound, including its mechanism of action, receptor interactions, in vitro and in vivo effects, and its application in clinical settings. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound is a structurally modified prostaglandin E2 analog.

| Property | Value |

| Chemical Name | 9-deoxo-16,16-dimethyl-9-methylene-prostaglandin E2[1] |

| Synonyms | This compound, U-46785[1] |

| Molecular Formula | C23H38O4 |

| Molecular Weight | 378.55 g/mol |

Mechanism of Action and Signaling Pathways

As a prostaglandin E2 analog, the primary mechanism of action of this compound is through its interaction with prostanoid E (EP) receptors, which are a class of G-protein coupled receptors (GPCRs). While direct and quantitative binding data for this compound across all EP receptor subtypes (EP1, EP2, EP3, and EP4) are not extensively available in the public domain, its pharmacological effects, particularly uterine contraction, suggest it functions as a potent agonist at one or more of these receptors. The KEGG DRUG database indicates that this compound targets the PTGER2, the gene encoding the EP2 receptor.

The EP2 receptor is known to couple to the Gs alpha subunit of the G-protein complex. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. In the context of smooth muscle, the signaling cascade can be complex, but for uterine tissue, activation of prostaglandin receptors ultimately leads to increased intracellular calcium and contraction.

Below is a diagram illustrating the putative signaling pathway for this compound via the EP2 receptor.

References

An In-depth Technical Guide to the In Vitro Cellular Effects of Meteneprost

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vitro studies detailing the specific cellular effects of Meteneprost are limited in the public domain. This guide synthesizes information from in vitro studies on Prostaglandin (B15479496) E2 (PGE2) and its analogues to infer the expected cellular effects of this compound, which is itself a synthetic PGE2 analogue. The experimental protocols and signaling pathways described are standard methodologies and known pathways for PGE2 receptor activation.

Introduction to this compound and Prostaglandin E2 Signaling

This compound (9-deoxy-16,16-dimethyl-9-methylene-prostaglandin E2) is a synthetic analogue of prostaglandin E2 (PGE2). Like PGE2, its cellular effects are mediated through binding to and activation of a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[1] These receptors are expressed in various tissues and cell types, and their activation triggers distinct intracellular signaling cascades.[1]

-

EP1 Receptor: Coupled to Gαq, its activation leads to an increase in intracellular calcium levels.

-

EP2 and EP4 Receptors: Coupled to Gαs, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1]

-

EP3 Receptor: Primarily coupled to Gαi, its activation inhibits adenylyl cyclase, resulting in decreased cAMP levels. Some isoforms can also couple to other G proteins.[1]

The diverse expression patterns and signaling pathways of these receptors mean that PGE2 and its analogues can have varied, and sometimes opposing, effects depending on the cellular context. In cancer biology, for instance, PGE2 signaling has been implicated in promoting cell proliferation, migration, and invasion, while inhibiting apoptosis.[2]

Quantitative Data on the In Vitro Effects of PGE2 and its Analogues

The following table summarizes quantitative data from in vitro studies on PGE2 and other EP receptor agonists. This data provides a framework for understanding the potential potency and cellular impact of this compound.

| Compound | Assay Type | Cell Line/System | Parameter | Value | Key Findings |

| PGE2 | Proliferation Assay | Epithelial Ovarian Cancer Cells (MDAH-2774, SKOV3) | - | - | Stimulated proliferation and reduced apoptosis in a dose-dependent manner. |

| PGE2 | Apoptosis Assay | Epithelial Ovarian Cancer Cells (MDAH-2774, SKOV3) | - | - | Reduced apoptosis, associated with an increased Bcl-2:bax mRNA ratio. |

| 17-phenyl-trinor-prostaglandin E2 (17-PT-PGE2) | Proliferation Assay | Osteosarcoma Cells | - | - | Increased cell proliferation and decreased apoptosis. |

| Butaprost (EP2 Agonist) | cAMP Assay | C6 Glioma Cells expressing human EP2 | EC50 | ~0.3 nM (for PGE2) | Used to screen for allosteric potentiators of the EP2 receptor. |

| PGN-9856 (EP2 Agonist) | Radioligand Binding | Human recombinant EP2 receptors | pKi | ≥ 8.3 | Demonstrated high affinity and selectivity for the EP2 receptor. |

| PGN-9856 (EP2 Agonist) | Functional cAMP Assay | Cells expressing human recombinant EP2 receptors | pEC50 | ≥ 8.5 | Showed potent agonism, comparable to PGE2. |

Signaling Pathways

The cellular effects of this compound are dictated by the specific EP receptors it activates and their downstream signaling cascades.

EP1 Receptor Signaling Pathway

Caption: EP1 receptor activation by this compound leads to Gαq-mediated PLC activation, increasing intracellular Ca²⁺ and activating PKC.

EP2/EP4 Receptor Signaling Pathway

Caption: EP2/EP4 receptor activation by this compound stimulates Gαs and adenylyl cyclase, increasing cAMP levels and activating PKA.

EP3 Receptor Signaling Pathway

Caption: EP3 receptor activation by this compound inhibits adenylyl cyclase via Gαi, leading to a decrease in intracellular cAMP levels.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of this compound's cellular effects.

General Experimental Workflow

Caption: A generalized workflow for in vitro analysis of this compound, from cell culture preparation to data analysis.

Protocol 1: Cell Viability/Proliferation (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and appropriate vehicle controls). Incubate for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (typically at a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations for a specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by this compound.

Protocol 3: Intracellular cAMP Measurement

This assay quantifies the level of intracellular cAMP, a key second messenger for EP2 and EP4 receptor signaling.

-

Cell Culture and Treatment: Seed cells in a suitable plate format (e.g., 96-well or 384-well). Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based) for detection. In these assays, endogenous cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.

-

Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader. The signal is inversely proportional to the amount of cAMP in the sample.

-

Analysis: Generate a standard curve using known concentrations of cAMP. Interpolate the cAMP concentrations in the samples from the standard curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal cAMP response).

Conclusion

While direct experimental data on this compound is scarce, its structural similarity to PGE2 provides a strong basis for predicting its in vitro cellular effects. It is expected to modulate cell proliferation, apoptosis, and other cellular processes through the activation of EP receptors. The provided protocols and pathway diagrams offer a comprehensive framework for researchers to systematically investigate the specific effects of this compound in relevant cell models, thereby elucidating its therapeutic potential and mechanism of action.

References

The Role of Meteneprost in Uterine Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meteneprost, a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is a potent uterotonic agent. This technical guide provides a comprehensive overview of the molecular mechanisms, pharmacological properties, and experimental data related to the action of this compound on uterine smooth muscle. By acting as an agonist at the prostaglandin E2 receptor subtype 2 (EP2), this compound initiates a signaling cascade that leads to the modulation of myometrial contractility. This document details the signaling pathways, summarizes quantitative pharmacological data, and outlines relevant experimental protocols to serve as a resource for researchers and professionals in drug development.

Introduction

Prostaglandins (B1171923) are a class of lipid compounds that play a crucial role in regulating various physiological processes, including the contraction and relaxation of smooth muscle. In the context of reproductive medicine, prostaglandins are of significant interest for their effects on the myometrium, the smooth muscle layer of the uterus. This compound, chemically known as 9-deoxo-16,16-dimethyl-9-methylene-PGE2, is a stable synthetic analog of PGE2.[1] Its structural modifications confer a longer half-life compared to the endogenous PGE2, making it a valuable compound for clinical and research applications.[2] This guide will delve into the specific role of this compound in inducing uterine contractions.

Mechanism of Action: EP2 Receptor-Mediated Signaling

This compound exerts its effects on the myometrium primarily through its interaction with the prostaglandin E2 receptor subtype 2 (EP2), a G-protein coupled receptor (GPCR).[3] The binding of this compound to the EP2 receptor initiates a downstream signaling cascade that ultimately modulates uterine smooth muscle tone.

Signaling Pathway

The activation of the EP2 receptor by this compound leads to the stimulation of the Gs alpha subunit (Gαs) of the associated heterotrimeric G-protein.[4] This, in turn, activates adenylyl cyclase, an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). While in many smooth muscle types, an increase in cAMP leads to relaxation, the signaling in the myometrium is more complex. In uterine smooth muscle cells, the EP2 receptor-mediated increase in cAMP is linked to the potentiation of contractions under certain physiological conditions, particularly in the context of labor. The precise downstream effectors of PKA in myometrial cells that lead to contraction are an area of ongoing research.

References

Synonyms for Meteneprost in scientific literature (e.g., 9-methylene PGE2, U-46785)

Introduction

Meteneprost, a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is a compound of significant interest in pharmaceutical research and development due to its potent biological activities. Known by various synonyms, including 9-deoxo-16,16-dimethyl-9-methylene-PGE2 and the research code U-46785, this guide provides a comprehensive overview of its chemical identity, biological functions, and associated experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed technical information on this compound.

Synonyms and Chemical Identity

This compound is identified in scientific literature and chemical databases through a variety of names and codes. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.

| Type | Identifier |

| Common Name | This compound |

| Systematic Name | (5Z,11α,13E,15R)-11,15-Dihydroxy-16,16-dimethyl-9-methyleneprosta-5,13-dien-1-oic acid |

| Synonym | 9-Deoxo-16,16-dimethyl-9-methylene-PGE2 |

| Synonym | 9-methylene-PGE2 |

| Research Code | U-46785 |

| CAS Number | 61263-35-2 |

Biological Activity and Quantitative Data

Table 2.1: Receptor Binding and Agonist Activity of 16,16-dimethyl PGE2 (A this compound Analog)

| Receptor Subtype | Parameter | Value | Compound | Comments |

| EP2 | Kd | ~1 nM | 16,16-dimethyl PGE2 | Acts as an agonist on most EP receptor subtypes.[1] |

Table 2.2: Pharmacokinetic Parameters of 16,16-dimethyl PGE2 in Animal Models

| Species | Dosage | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | AUC0–inf (ng·h/mL) |

| Mouse (C57BL/6J) | 35 µg | SC | 44.53 | 0.25 | 1.8 | 112.50 |

| Mouse (JDO) | 35 µg | SC | 63.96 | 0.25 | 1.1 | 114.48 |

| Non-human Primate | 0.1 mg/kg | SC | 7.68 | 1.0 | 3.26 | 29.20 |

Data from a study on 16,16-dimethyl PGE2, a close structural analog of this compound.[2][3]

A study on this compound (9-deoxo-16,16-dimethyl-9-methylene-PGE2) found that a plasma level of approximately 20 ng/mL was associated with uterine contractility sufficient for therapeutic applications.[4]

Signaling Pathways

This compound, acting through the EP receptors, is anticipated to trigger downstream signaling cascades similar to those of its parent compound, PGE2. The specific pathway activated depends on the EP receptor subtype expressed in the target tissue.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its analogs.

Human Uterine Smooth Muscle Contraction Assay

This protocol is adapted from a method for measuring ex vivo myometrial contractility and can be used to assess the effects of this compound.[5]

Objective: To determine the effect of this compound on the contractility of human uterine smooth muscle.

Materials:

-

Human myometrial biopsies

-

Physiological Saline Solution (PSS)

-

This compound stock solution

-

Organ bath system with force transducers

-

Data acquisition software

Procedure:

-

Obtain fresh human myometrial tissue from biopsies.

-

Dissect the tissue into fine strips (approximately 2-3 mm in width and 5-7 mm in length).

-

Mount the tissue strips in an organ bath containing PSS, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Allow the tissue to equilibrate for at least 60 minutes, during which spontaneous contractions may develop.

-

Once a stable baseline of contractile activity is established, add this compound to the organ bath in a cumulative, concentration-dependent manner.

-

Record the changes in contractile force and frequency using a force transducer and data acquisition software.

-

Analyze the data to determine the EC50 or IC50 of this compound on uterine contractions.

Platelet Aggregation Assay

This protocol describes a method to assess the effect of this compound on platelet aggregation.

Objective: To determine the inhibitory or potentiating effect of this compound on platelet aggregation.

Materials:

-

Freshly drawn human blood

-

Anticoagulant (e.g., sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonist (e.g., ADP, collagen)

-

This compound stock solution

-

Platelet aggregometer

Procedure:

-

Collect human blood into tubes containing an anticoagulant.

-

Prepare PRP and PPP by differential centrifugation.

-

Adjust the platelet count in the PRP using PPP.

-

Pre-incubate a sample of PRP with a known concentration of this compound or vehicle control.

-

Initiate platelet aggregation by adding a sub-maximal concentration of a platelet agonist.

-

Monitor the change in light transmittance using a platelet aggregometer for a set period.

-

Calculate the percentage of aggregation and determine the effect of this compound.

Intracellular cAMP Measurement Assay

This protocol outlines a method to measure changes in intracellular cyclic AMP (cAMP) levels in response to this compound, which is crucial for understanding its activity at EP2 and EP4 receptors.[6]

Objective: To quantify the effect of this compound on intracellular cAMP production.

Materials:

-

Cultured cells expressing EP receptors (e.g., HEK293, CHO)

-

This compound stock solution

-

cAMP assay kit (e.g., ELISA, HTRF)

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Replace the growth medium with a serum-free medium and incubate.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Lyse the cells to release intracellular cAMP.

-

Perform the cAMP measurement according to the instructions of the chosen assay kit.

-

Read the output signal using a microplate reader.

-

Generate a dose-response curve and calculate the EC50 for cAMP production.

Conclusion

This compound, a stable and potent analog of PGE2, represents a valuable tool for research in various physiological systems. While a comprehensive pharmacological profile with specific binding and potency data for all EP receptor subtypes is not fully available in the public literature, the information on its synonyms, the activity of closely related compounds, and established experimental protocols provide a solid foundation for further investigation. This guide serves as a technical resource to facilitate the design and execution of studies aimed at elucidating the full therapeutic potential of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma levels of 9-deoxo-16,16-dimethyl-9-methylene-PGE2 in connection with its development as an abortifacient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

Methodological & Application

Meteneprost in Research Models: A Detailed Guide to Dosage and Administration

For Researchers, Scientists, and Drug Development Professionals

Meteneprost, a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is a potent uterotonic agent investigated for its utility in obstetrics and gynecology. Its stability and specific pharmacological profile make it a subject of interest in preclinical and clinical research. This document provides a comprehensive overview of this compound dosage and administration in various research models, complete with detailed protocols and an exploration of its signaling pathways.

Data Presentation: Dosage and Administration

The following tables summarize the available quantitative data on this compound dosage and administration from preclinical and clinical studies.

Table 1: this compound Dosage in Preclinical Research Models

| Animal Model | Route of Administration | Dosage | Research Focus | Citation |

| Monkey | Intramuscular (IM) | 0.5 mg (single injection, in combination) | Termination of first-trimester pregnancy | [1] |

| Rat | Not Specified | Not Specified (Implied use in enteropooling assays) | Gastrointestinal side effects | [2] |

Note: Specific dosages for rat models in uterotonic or gastrointestinal studies were not explicitly found in the reviewed literature, though the use of rats in such studies is implied.

Table 2: this compound Dosage in Human Clinical Trials

| Population | Route of Administration | Dosage | Research Focus | Citation |

| Women | Vaginal (gel) | 5 mg | Termination of early pregnancy | [3] |

| Women | Vaginal (suppository) | 60 mg and 75 mg | Second-trimester abortion | [1][4] |

| Women | Intravenous (IV) Infusion | Not specified (to achieve plasma levels of ~20 ng/ml) | Induction of second-trimester abortion | [4][5] |

| Women | Oral | Not specified | Termination of second-trimester abortion | [5] |

| Women | Rectal | 20 mg (at 6-hour intervals) | Induction of second-trimester abortion | [5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and advancing research. Below are generalized protocols for assessing the effects of this compound in common research models.

Protocol 1: Evaluation of Uterotonic Activity in Rodent Models (In Vivo)

This protocol outlines a general procedure for assessing the uterine contractile response to this compound in a rat model.

1. Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Female, non-pregnant or late-stage pregnant for specific studies.

-

Housing: Standard laboratory conditions with controlled light-dark cycles and access to food and water ad libitum.

2. Experimental Groups:

-

Control Group: Vehicle administration (e.g., saline or appropriate solvent).

-

Treatment Groups: Multiple dose levels of this compound.

3. Drug Preparation and Administration:

-

This compound is dissolved in a suitable vehicle (e.g., ethanol, saline).

-

Administration can be performed via various routes, including:

-

Intravenous (IV): Via the tail vein for rapid systemic delivery.

-

Intraperitoneal (IP): Injection into the peritoneal cavity.

-

Subcutaneous (SC): Injection under the skin.

-

Oral (PO): By gavage.

-

4. Measurement of Uterine Contractions:

-

Anesthetize the rat (e.g., with isoflurane).

-

A small incision is made in the abdomen to expose the uterus.

-

A force transducer is attached to the uterine horn to measure isometric contractions.

-

Alternatively, an intrauterine balloon catheter connected to a pressure transducer can be used to measure changes in intrauterine pressure.

-

After a stabilization period, the vehicle or this compound is administered.

-

Uterine activity (frequency, amplitude, and duration of contractions) is recorded for a defined period.

5. Data Analysis:

-

The data from the treatment groups are compared to the control group to determine the dose-dependent effects of this compound on uterine contractility.

Protocol 2: Assessment of Gastrointestinal Side Effects in Rodent Models

This protocol describes a method to evaluate the potential for this compound to induce diarrhea (enteropooling) in a rat model.

1. Animal Model:

-

Species: Wistar or Sprague-Dawley rats.

-

Preparation: Animals are fasted overnight with free access to water.

2. Experimental Groups:

-

Control Group: Vehicle administration.

-

Positive Control: A known diarrheal agent (e.g., high-dose Misoprostol).

-

Treatment Groups: Different doses of this compound.

3. Drug Administration:

-

This compound or control substances are administered orally (gavage).

4. Observation and Measurement:

-

Animals are housed in individual cages with a pre-weighed absorbent paper lining the bottom.

-

The incidence and severity of diarrhea are observed and scored at regular intervals over several hours.

-

At the end of the experiment, the animals are euthanized, and the small intestine is isolated.

-

The intestinal contents are collected and weighed to quantify fluid accumulation (enteropooling).

5. Data Analysis:

-

The enteropooling effect and the incidence of diarrhea in the this compound-treated groups are compared to the control groups.

Signaling Pathways and Mechanisms of Action

This compound, as a PGE2 analog, is presumed to exert its effects by binding to and activating prostaglandin E receptors (EP receptors), which are G-protein coupled receptors. The primary receptor subtype involved in uterine contraction is the EP3 receptor, while EP2 and EP4 receptors are also implicated in other physiological responses.

The binding of this compound to the EP3 receptor is thought to activate Gq and/or Gi proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium and activated PKC contribute to the phosphorylation of myosin light chains, leading to smooth muscle contraction. Activation of Gi inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which can also promote contraction.

References

- 1. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kirkmaxey.com [kirkmaxey.com]

- 3. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma levels of 9-deoxo-16,16-dimethyl-9-methylene-PGE2 in connection with its development as an abortifacient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Meteneprost In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meteneprost is a synthetic analog of prostaglandin (B15479496) E2 (PGE2). Prostaglandins are lipid autacoids that exert a wide range of physiological and pathological effects by activating specific G-protein coupled receptors (GPCRs). PGE2, in particular, signals through four receptor subtypes: EP1, EP2, EP3, and EP4.[1][2][3][4] These receptors are coupled to different intracellular signaling pathways, leading to diverse cellular responses. Due to the limited availability of specific in vitro studies on this compound, the following protocols and application notes are based on established methodologies for studying PGE2 and its analogs. These assays can be adapted to characterize the pharmacological profile of this compound.

Data Presentation

The following table summarizes the expected quantitative data from the described in vitro assays. The values are representative for PGE2 and its analogs and should be determined experimentally for this compound.

| Assay Type | Key Parameters | Typical Values for PGE2 Analogs | Purpose |

| Receptor Binding Assay | Ki (inhibition constant) | 1 - 100 nM | To determine the binding affinity of this compound to each of the four EP receptor subtypes (EP1-EP4). |

| cAMP Accumulation Assay | EC50 (half-maximal effective concentration) | 0.1 - 50 nM | To quantify the functional potency of this compound at EP2 and EP4 receptors, which are Gs-coupled. |

| Calcium Mobilization Assay | EC50 (half-maximal effective concentration) | 1 - 200 nM | To assess the functional activity of this compound at the Gq-coupled EP1 receptor. |

| Cell Proliferation Assay | GI50 (half-maximal growth inhibition concentration) | Varies with cell line | To evaluate the effect of this compound on cell growth and viability. |

Experimental Protocols

Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for the individual EP receptor subtypes.

Materials:

-

Cell membranes expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).

-

Radiolabeled PGE2 (e.g., [3H]-PGE2).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a series of dilutions of this compound in binding buffer.

-

In a 96-well plate, add the cell membranes, [3H]-PGE2 (at a concentration close to its Kd), and either this compound dilution or vehicle.

-

Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.

-

Calculate the specific binding at each concentration of this compound and determine the Ki value using competitive binding analysis software.

cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate cAMP production, which is a hallmark of EP2 and EP4 receptor activation.[5]

Materials:

-

A cell line stably expressing either the human EP2 or EP4 receptor (e.g., HEK293 or CHO cells).

-

This compound.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the phosphodiesterase inhibitor for a short period (e.g., 30 minutes).

-

Add increasing concentrations of this compound to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay is used to assess the activation of the EP1 receptor, which is coupled to the Gq protein and signals through an increase in intracellular calcium.

Materials:

-

A cell line stably expressing the human EP1 receptor.

-

This compound.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with an injection system.

Procedure:

-

Plate the cells in a black, clear-bottom 96-well plate and allow them to attach.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject increasing concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Calculate the peak fluorescence response for each concentration and plot against the log concentration of this compound to determine the EC50.

Signaling Pathways and Visualizations

This compound, as a PGE2 analog, is expected to activate one or more of the four EP receptor subtypes, each triggering a distinct signaling cascade.

Caption: Generalized signaling pathway for PGE2 analogs like this compound.

Caption: General experimental workflow for in vitro characterization of this compound.

References

- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols: Use of Meteneprost in Combination with Mifepristone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Meteneprost in combination with Mifepristone for the termination of early pregnancy, based on available clinical trial data. Detailed protocols, quantitative data summaries, and mechanistic diagrams are presented to guide research and development.

Introduction

Mifepristone, a synthetic steroid, acts as a progesterone (B1679170) receptor antagonist.[1][2] By blocking progesterone, Mifepristone leads to the breakdown of the uterine lining, cervical softening, and an increased sensitivity of the uterus to prostaglandins.[1][3] This sensitizing effect is crucial for the subsequent administration of a prostaglandin (B15479496) analog, such as this compound, to induce uterine contractions and expel the products of conception.[2] this compound is a 9-methylene PGE2 derivative.

Quantitative Data Summary

A significant multicenter randomized comparative clinical trial conducted by the Indian Council of Medical Research (ICMR) evaluated the efficacy and side effects of Mifepristone followed by either this compound or Misoprostol for the termination of early pregnancy (within 28 days of a missed menstrual period).

Table 1: Efficacy of Mifepristone in Combination with Prostaglandins

| Treatment Group | Number of Subjects (n) | Success Rate (%) |

| Mifepristone + this compound | 453 | 84.6 |

| Mifepristone + Misoprostol | 440 | 87.7 |

Success was defined as the complete termination of pregnancy without the need for surgical intervention.

Table 2: Comparative Side Effects Profile

| Side Effect | Mifepristone + this compound (%) | Mifepristone + Misoprostol (%) |

| Nausea | 19.2 | 25.7 |

| Vomiting | 4.6 | 6.8 |

| Diarrhea | 0.9 | 4.8 |

| Fever (>38°C) | 4.2 (combined) | 4.2 (combined) |

| Severe Abdominal Pain | 5.0 (combined) | 5.0 (combined) |

Experimental Protocols

The following protocol is based on the ICMR multicenter randomized clinical trial.

Study Design

A multicenter, randomized, comparative clinical trial.

Participant Population

-

Inclusion Criteria: Women seeking termination of pregnancy within 28 days of a missed menstrual period.

-

Total Subjects Assessed: 893.

Treatment Regimen

-

Day 1: Administration of a single 200 mg oral dose of Mifepristone.

-

Day 3 (48 hours later): Random assignment to one of two treatment groups:

-

Group 1 (this compound): Administration of 5 mg of 9-methylene PGE2 (this compound) as a vaginal gel.

-

Group 2 (Misoprostol): Administration of 600 µg of oral PGE1 (Misoprostol).

-

Outcome Measures

-

Primary Outcome: Success rate of pregnancy termination, defined as complete abortion without the need for surgical intervention.

-

Secondary Outcomes:

-

Time to onset of bleeding.

-

Duration of bleeding (average of approximately 7 days for all subjects).

-

Incidence and severity of side effects (nausea, vomiting, diarrhea, fever, abdominal pain).

-

Need for supportive medical intervention (e.g., intravenous fluids, blood transfusion).

-

Mechanism of Action and Signaling Pathways

The combination of Mifepristone and a prostaglandin analog like this compound works sequentially to terminate a pregnancy.

Caption: Sequential mechanism of Mifepristone and this compound.

Experimental Workflow

The following diagram illustrates the workflow of the clinical trial comparing this compound and Misoprostol in combination with Mifepristone.

Caption: Clinical trial workflow for comparative study.

Adverse Effects and Safety Profile

The combination of Mifepristone and this compound is generally well-tolerated. The primary adverse effects are related to the mechanism of action and include vaginal bleeding and uterine cramping.

-

Bleeding: Prolonged and heavy bleeding is a possibility. The average duration of bleeding in the comparative study was about 7 days.

-

Gastrointestinal Effects: Women treated with this compound vaginal gel reported fewer gastrointestinal side effects (nausea, vomiting, diarrhea) compared to those treated with oral Misoprostol.

-

Other Effects: Fever and severe abdominal pain were reported in a small percentage of subjects.

It is crucial that healthcare providers are equipped to manage potential complications such as incomplete abortion or excessive bleeding.

Conclusion

The combination of a single 200 mg dose of Mifepristone followed by 5 mg of this compound vaginal gel is an effective regimen for the termination of early pregnancy, with a success rate of 84.6%. This regimen demonstrates a favorable safety profile, particularly with a lower incidence of gastrointestinal side effects compared to the Mifepristone-Misoprostol combination. These findings support the use of this compound as a viable prostaglandin analog in medical abortion protocols. Further research could explore dose optimization and different administration routes for this compound.

References

Preparation of Meteneprost Vaginal Gel for Experimental Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract